molecular formula C13H10ClFN2O B1367921 N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide CAS No. 926214-87-1

N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide

Cat. No.: B1367921
CAS No.: 926214-87-1
M. Wt: 264.68 g/mol
InChI Key: NVWZAQLZYJBONS-UHFFFAOYSA-N
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Description

N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide is a chemical compound offered with a purity of 95% and is intended for research applications . This molecule features a benzamide core, a structure recognized as a privileged scaffold in pharmaceutical chemistry for designing bioactive molecules . The 4-fluorobenzamide moiety is of significant interest in medicinal chemistry, as the amide linker is known to improve hydrogen bond formation with enzyme active sites, which can increase a compound's potency and selectivity . Researchers investigate such fluorobenzamide-based derivatives for developing novel therapeutic agents, with scientific literature reporting their promise as anti-inflammatory and analgesic agents with enhanced gastric tolerability and cyclooxygenase (COX)-inhibitory activity . Furthermore, 4-amino-fluorobenzamide derivatives have been explored in patented research for their use as cytotoxic prodrugs in oncology . The specific research applications and mechanism of action for this compound are subjects for ongoing scientific investigation. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O/c14-11-7-10(16)5-6-12(11)17-13(18)8-1-3-9(15)4-2-8/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWZAQLZYJBONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-2-chlorobenzoic acid and 4-fluoroaniline.

    Amide Formation: The carboxylic acid group of 4-amino-2-chlorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4-fluoroaniline to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The amino group in N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide can undergo electrophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Substitution: Reagents such as halogens (e.g., bromine, iodine) and catalysts like iron(III) chloride.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon.

Major Products:

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes involving amide bonds and aromatic substitutions.

Medicine:

    Pharmaceutical Development:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent pattern on the benzamide scaffold significantly impacts solubility, melting points, and stability. Key comparisons include:

Compound Name Substituents Molecular Weight (kDa) Solubility (DMSO) Melting Point (°C) Key Features
N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide 4-Fluorobenzoyl, 2-Cl, 4-NH₂ Not reported Not reported Not reported Fluorine enhances electronegativity
A17 (Niclosamide derivative) 5-Cl, 2-OH, 4-NH₂ 297 10.6 mg/mL Not reported Hydroxyl group increases polarity
Z-4a (Benzoxazole hybrid) 4-Fluorobenzoyl, isobenzofuro-oxazol Not reported Not reported 183–249 Hybrid scaffold affects stability
4-Chloro-N-(2-methoxyphenyl)benzamide 4-Cl, 2-OCH₃ Not reported Not reported Not reported Methoxy improves electron density

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity enhance metabolic stability and membrane permeability compared to chlorine .
  • Hydroxyl vs. Amino: A17’s hydroxyl group increases solubility (10.6 mg/mL in DMSO) but may reduce bioavailability due to hydrogen bonding .
  • Hybrid Scaffolds : Derivatives like Z-4a (melting point: 183–249°C) demonstrate that fused-ring systems improve thermal stability but may complicate synthesis (yield: 34.9%) .
(a) Anticancer and Antimicrobial Activity
  • A17 : Derived from niclosamide, A17 retains antiparasitic activity but with improved solubility over niclosamide (1.6 mg/mL vs. 10.6 mg/mL) .
  • N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide : Promotes retinal neuritogenesis, suggesting neuroprotective applications .
(b) Enzyme Interactions
  • 4-Aminobenzamide derivatives: Act as poly(ADP-ribose) polymerase (PARP) inhibitors, highlighting the role of amino groups in enzyme binding .

Biological Activity

N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an amine group, a chlorinated aromatic ring, and a fluorinated benzamide moiety. Its chemical formula is C13H11ClF N3O. The presence of these functional groups allows for various interactions with biological systems, making it a subject of interest in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. Such interactions can lead to significant changes in cellular pathways, resulting in therapeutic effects.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in critical biological processes, potentially leading to therapeutic benefits in various diseases.
  • Receptor Modulation : It may also act on specific receptors, altering signaling pathways that are crucial for cellular function.

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound. For instance, derivatives of this compound have demonstrated potent inhibitory effects against human adenovirus (HAdV), with some analogues showing selectivity indexes greater than 100 compared to standard antiviral agents like niclosamide .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that it exhibits cytotoxicity against various cancer cell lines, including leukemia cells . The mechanism involves apoptosis induction and cell cycle arrest, making it a promising candidate for cancer therapy.

Comparison with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamideContains hydroxyl groupPotent HAdV inhibitor
N-(4-Amino-2-chlorophenyl)-4-methylbenzamideMethyl substitutionVaries in anticancer activity
N-(4-Amino-2-chlorophenyl)-4-nitrobenzamideNitro substitutionExhibits cytotoxic properties

The unique combination of amino, chlorine, and fluorine substituents in this compound enhances its efficacy and specificity compared to these analogues.

Case Studies and Research Findings

  • In Vitro Studies : A study reported that compounds derived from this compound exhibited sub-micromolar potency against HAdV, indicating strong antiviral activity. The most effective derivative showed an IC50 value of 0.27 μM with low cytotoxicity .
  • Mechanistic Insights : Preliminary mechanistic studies suggest that certain derivatives target the viral DNA replication process, while others interfere with later stages of the viral life cycle .
  • Toxicity Assessment : In vivo studies demonstrated that selected derivatives had low toxicity profiles, with maximum tolerated doses reaching up to 150 mg/kg in animal models .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via amide coupling between 4-fluorobenzoyl chloride and 4-amino-2-chloroaniline. Key steps include controlling stoichiometry (1:1 molar ratio), using a base like triethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C, and maintaining inert conditions to prevent oxidation of the amine group. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitoring reaction progress with TLC (Rf ~0.5 in 7:3 hexane:EtOAc) is critical .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–7.9 ppm, amide NH at δ 10.2 ppm).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 265.05).
  • HPLC : Purity >98% achieved using a C18 column (acetonitrile/water, 60:40, 1 mL/min).
    Cross-referencing with X-ray crystallography (SHELXL refinement) resolves ambiguities in stereoelectronic effects .

Q. How can solubility challenges in biological assays be addressed?

  • Methodology : Use dimethyl sulfoxide (DMSO) as a primary solvent (stock solutions at 10 mM). For aqueous assays, dilute in PBS with <0.1% DMSO. Sonication or co-solvents (e.g., cyclodextrins) enhance dispersion. Dynamic light scattering (DLS) monitors aggregation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. neurotrophic effects)?

  • Methodology :

  • Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions.
  • Dose-Response Studies : Use IC50_{50} curves to differentiate primary effects (e.g., COX-2 inhibition at nM ranges) from secondary neuritogenesis promotion (µM ranges) .
  • Pathway Analysis : RNA-seq or phosphoproteomics can clarify downstream signaling (e.g., NF-κB vs. TrkA activation) .

Q. How can computational methods predict binding modes and optimize derivative design?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 PDB: 5KIR). The fluorobenzamide moiety shows π-π stacking with Tyr355.
  • QSAR Modeling : Correlate substituent electronegativity (e.g., Cl at position 2) with bioactivity. Hammett constants (σ) predict electron-withdrawing effects on amide reactivity .

Q. What crystallographic techniques refine structural ambiguities in polymorphic forms?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). Key parameters: R1 < 0.05, wR2 < 0.15.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts in crystal packing) .

Key Considerations

  • Contradiction Management : Discrepancies in bioactivity may stem from assay conditions (e.g., cell line variability). Validate findings across multiple models (e.g., RAW 264.7 macrophages for inflammation, SH-SY5Y for neurotrophic assays) .
  • Stereochemical Purity : Chiral HPLC (Daicel CHIRALPAK IA) ensures enantiomeric excess >99% for derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide
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N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide

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